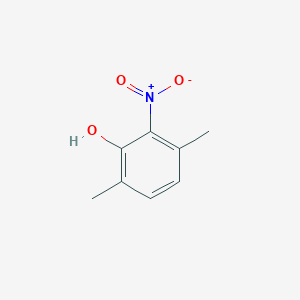

3,6-Dimethyl-2-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQHHRZADKSPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293475 | |

| Record name | 3,6-Dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71608-10-1 | |

| Record name | 2,5-Dimethyl-6-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071608101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71608-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYL-6-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T0HKQ8H5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 3,6-Dimethyl-2-nitrophenol (CAS 71608-10-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 3,6-Dimethyl-2-nitrophenol, a significant intermediate in the synthesis of various organic compounds, including agrochemicals. This document consolidates available data on its physicochemical characteristics, synthesis, reactivity, and potential biological relevance, presented in a format tailored for scientific and research applications.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 71608-10-1 | [1][2] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Melting Point | 34.5°C or 71°C | [3][4][5] |

| Boiling Point | 285.73°C or 249°C (at 760 mmHg) | [3][5][6] |

| Density | 1.263 g/cm³ | [6] |

| Refractive Index | 1.585 | [6] |

| Flash Point | 107.3°C | [6] |

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are not widely published. However, a major chemical supplier indicates the availability of NMR, HPLC, and LC-MS data, suggesting such data has been generated but is not in the public domain.[7] For reference and comparative analysis, spectral data of the closely related compound, 3-Methyl-2-nitrophenol, are available and can provide insights into the expected spectral features of this compound.[8][9][10][11] The ultraviolet absorption spectrum of this compound has been studied in the context of intramolecular hydrogen bonding in o-nitrophenols.[12]

Table 2: Expected Spectroscopic Features (based on related compounds)

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to two distinct methyl groups, two aromatic protons, and a phenolic hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methyl and hydroxyl groups. |

| ¹³C NMR | Eight distinct carbon signals, including two methyl carbons, six aromatic carbons (four of which are substituted). The positions of the aromatic carbons would be significantly affected by the attached functional groups. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (phenolic), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and N-O stretching (nitro group). Intramolecular hydrogen bonding between the hydroxyl and nitro groups would influence the O-H stretching frequency. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (167.16). Fragmentation patterns would likely involve the loss of the nitro group (NO₂), methyl groups (CH₃), and other characteristic fragments. |

Synthesis

The primary route for the synthesis of this compound is through the nitration of 2,5-dimethylphenol. This reaction is an example of electrophilic aromatic substitution, where the hydroxyl group of the phenol directs the incoming nitro group primarily to the ortho and para positions. Due to the substitution pattern of the starting material, the primary product is this compound.

graph Synthesis_Pathway {

graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#34A853"];

"2,5-Dimethylphenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Nitrating Agent (HNO3/H2SO4)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" [fillcolor="#FBBC05", fontcolor="#202124"];

"2,5-Dimethylphenol" -> "this compound" [label="Nitration"];

"Nitrating Agent (HNO3/H2SO4)" -> "this compound" [style=dashed, arrowhead=none];

}

Figure 2: A conceptual diagram of a potential biological interaction of this compound.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications, particularly in the synthesis of agrochemicals. While there is a need for more definitive and publicly available data on its physicochemical and spectroscopic properties, this guide provides a solid foundation for researchers. The outlined synthesis protocol, based on established chemical principles, offers a practical starting point for its preparation in a laboratory setting. Further research into its specific biological activities and toxicological profile is warranted to fully understand its potential impact and to explore any therapeutic possibilities of its derivatives.

References

- 1. This compound;71608-10-1 [abichem.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. echemi.com [echemi.com]

- 4. CAS 14452-34-7 | 4754-1-26 | MDL MFCD00191633 | 2,4-Dimethyl-6-nitrophenol | SynQuest Laboratories [synquestlabs.com]

- 5. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 6. molbase.com [molbase.com]

- 7. 71608-10-1|this compound|BLD Pharm [bldpharm.com]

- 8. 3-Methyl-2-nitrophenol(4920-77-8) 13C NMR [m.chemicalbook.com]

- 9. 3-Methyl-2-nitrophenol [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-Methyl-2-nitrophenol [webbook.nist.gov]

- 12. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]

An In-depth Technical Guide to the Physicochemical Characteristics of 3,6-Dimethyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3,6-Dimethyl-2-nitrophenol (CAS Number: 71608-10-1). The information presented is intended to support research, development, and quality control activities involving this compound. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide combines information from commercial suppliers with extrapolated data from structurally similar compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| CAS Number | 71608-10-1 | [1] |

| Melting Point | 34.5°C | |

| Boiling Point | 285.73°C (rough estimate) | |

| Density | 1.263 g/cm³ | |

| Flash Point | 107.3°C | |

| Refractive Index | 1.585 | |

| pKa | Data not available | |

| Solubility | Data not available |

Note: The melting point, boiling point, density, flash point, and refractive index are sourced from a single commercial supplier and should be considered as reference values. Experimental verification is recommended.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic peaks corresponding to its functional groups. Key expected absorptions include:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-H Stretch (Aromatic): Peaks typically appearing above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks typically appearing just below 3000 cm⁻¹ from the methyl groups.

-

NO₂ Stretch (Asymmetric): A strong absorption band around 1520-1560 cm⁻¹.

-

NO₂ Stretch (Symmetric): A strong absorption band around 1340-1380 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: An absorption in the 1180-1260 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups.

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons attached to the nitro and hydroxyl groups, as well as the methyl-substituted carbons, will have characteristic chemical shifts.

UV-Visible (UV-Vis) Spectroscopy

Nitrophenols typically exhibit strong UV absorption. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption maxima related to π → π* transitions of the aromatic ring and the nitro group.

Experimental Protocols

Specific, validated experimental protocols for the synthesis and analysis of this compound are not detailed in readily available scientific literature. However, general methodologies for the synthesis and analysis of related nitrophenols can be adapted.

Synthesis

A potential synthetic route to this compound involves the nitration of 2,5-dimethylphenol. The reaction conditions would need to be carefully controlled to favor the desired isomer.

General Nitration Procedure for a Phenolic Compound:

-

Dissolve the starting phenol (e.g., 2,5-dimethylphenol) in a suitable solvent, such as acetic acid or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride) dropwise while maintaining a low temperature to control the reaction and minimize side product formation.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specific period.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to isolate the desired this compound isomer.

Logical Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of this compound via nitration of 2,5-dimethylphenol.

Analytical Methods

Standard chromatographic techniques can be employed for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be controlled to ensure consistent ionization of the phenolic group.

-

Detection: UV detection at a wavelength corresponding to an absorption maximum of the compound.

-

Quantification: An external standard calibration curve would be used for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Due to the polarity of the phenolic hydroxyl group, derivatization (e.g., silylation) may be necessary to improve volatility and peak shape.

-

Column: A non-polar or medium-polarity capillary column.

-

Carrier Gas: Helium or hydrogen.

-

Injection: Split or splitless injection depending on the concentration.

-

Detection: Mass spectrometry for identification and quantification.

Workflow for Analytical Characterization:

Caption: General analytical workflow for the characterization of this compound using HPLC and GC-MS.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, nitroaromatic compounds, as a class, are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects[3][4]. The biological effects of nitrophenols are often related to their ability to undergo metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This technical guide consolidates the currently available physicochemical information for this compound. While some fundamental properties have been reported by commercial suppliers, a significant gap exists in the peer-reviewed scientific literature regarding detailed experimental data for its pKa, solubility, and comprehensive spectral characteristics. Furthermore, its biological activity and role in signaling pathways remain unexplored. The provided general experimental protocols for synthesis and analysis, based on related compounds, offer a starting point for researchers. It is strongly recommended that experimental verification of the reported physicochemical properties and the development of specific, validated analytical methods be undertaken for any critical research or development applications.

References

An In-Depth Technical Guide to the Molecular Structure and Bonding of 3,6-Dimethyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 3,6-Dimethyl-2-nitrophenol (CAS No: 71608-10-1). Due to the limited availability of specific experimental data for this particular isomer, this document leverages data from the closely related and well-characterized isomer, 2,6-dimethyl-4-nitrophenol, to provide representative insights into its structural and spectroscopic properties. This guide also outlines general experimental protocols for the synthesis and characterization of dimethyl-nitrophenols, offering a foundational methodology for researchers. The document includes detailed data tables, experimental procedures, and visualizations to facilitate a deeper understanding of this class of compounds.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₈H₉NO₃. As a member of the nitrophenol family, its chemical and physical properties are influenced by the interplay of the hydroxyl (-OH), nitro (-NO₂), and methyl (-CH₃) functional groups attached to the benzene ring. These compounds are of interest in various fields, including organic synthesis, materials science, and as potential intermediates in the development of pharmaceuticals and agrochemicals. Understanding the molecular structure and bonding is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Molecular Structure and Bonding

The structure consists of a benzene ring substituted with a hydroxyl group, a nitro group, and two methyl groups. The relative positions of these substituents (3,6-dimethyl and 2-nitro) will dictate the molecule's polarity, steric hindrance, and potential for intramolecular hydrogen bonding between the hydroxyl and nitro groups.

Below is a diagram illustrating the predicted molecular structure of this compound.

Caption: Predicted molecular structure of this compound.

Physicochemical and Spectroscopic Data

Specific experimental data for this compound is scarce. Therefore, the following tables summarize the available data for the related isomer, 2,6-dimethyl-4-nitrophenol (CAS: 2423-71-4) , to serve as a reference.[1][2][3][4][5]

Table 1: Physicochemical Properties of 2,6-Dimethyl-4-nitrophenol

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1][2][3] |

| Molecular Weight | 167.16 g/mol | [1][2][3] |

| Melting Point | 168 °C (decomposes) | [4][5] |

| Appearance | Yellow crystalline solid | [2] |

| Solubility | Insoluble in water; Soluble in alcohol, benzene, chloroform | [2] |

Table 2: Representative Spectroscopic Data for Dimethyl-Nitrophenols

| Spectroscopy | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Functional Group Assignment | Reference Isomer |

| FTIR | ~3400-3200 | O-H stretch (hydroxyl) | 2,6-Dimethyl-4-nitrophenol |

| ~1520-1560 & ~1345-1385 | N-O asymmetric & symmetric stretch (nitro) | 2,6-Dimethyl-4-nitrophenol | |

| ~2950-2850 | C-H stretch (methyl) | 2,6-Dimethyl-4-nitrophenol | |

| ¹H NMR | ~10-11 | -OH (phenolic proton) | 2,6-Dimethyl-4-nitrophenol |

| ~7-8 | Aromatic protons | 2,6-Dimethyl-4-nitrophenol | |

| ~2.2-2.5 | -CH₃ (methyl protons) | 2,6-Dimethyl-4-nitrophenol | |

| ¹³C NMR | ~150-160 | C-OH | 2,6-Dimethyl-4-nitrophenol |

| ~130-145 | C-NO₂ and other aromatic carbons | 2,6-Dimethyl-4-nitrophenol | |

| ~15-20 | -CH₃ | 2,6-Dimethyl-4-nitrophenol | |

| UV-Vis | ~320-400 nm | π → π* transitions | 4-nitrophenol |

Note: The exact peak positions for this compound may vary due to the specific substitution pattern.

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and characterization of dimethyl-nitrophenols. These methods would require optimization for the specific synthesis of this compound.

General Synthesis of Dimethyl-Nitrophenols via Nitration

The synthesis of dimethyl-nitrophenols is typically achieved through the electrophilic nitration of the corresponding dimethylphenol.[6][7][8][9][10][11]

Materials:

-

Starting dimethylphenol (e.g., 2,5-dimethylphenol)

-

Sodium bicarbonate or other base for neutralization

-

Anhydrous sodium sulfate for drying

-

Silica gel for column chromatography

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve the starting dimethylphenol in a suitable solvent and cool the mixture in an ice bath.

-

Slowly add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the stirred solution while maintaining a low temperature to control the exothermic reaction.[9]

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration, monitoring the progress by Thin Layer Chromatography (TLC).[12]

-

Upon completion, quench the reaction by pouring the mixture over ice water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired isomer.[6][12]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).

-

The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[12]

Infrared (IR) Spectroscopy:

-

FTIR spectra are obtained using an FT-IR spectrometer.

-

Samples can be prepared as KBr pellets or analyzed as a thin film or solution. An Attenuated Total Reflectance (ATR) accessory can also be used for direct analysis of the solid sample.[12][13]

UV-Visible (UV-Vis) Spectroscopy:

-

UV-Vis absorption spectra are recorded using a UV-Vis spectrophotometer.

-

The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration.

-

The spectrum is typically recorded over a range of 200-800 nm to identify the wavelengths of maximum absorbance (λmax).[14]

Mass Spectrometry (MS):

-

Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized compound.[12]

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of a dimethyl-nitrophenol.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

While specific experimental data for this compound remains elusive in the public domain, this guide provides a robust framework for its study. By utilizing data from the closely related isomer, 2,6-dimethyl-4-nitrophenol, we can infer key structural and spectroscopic characteristics. The outlined general experimental protocols for synthesis and characterization offer a practical starting point for researchers. Further computational and experimental work is necessary to fully elucidate the precise molecular structure, bonding, and properties of this compound. This foundational knowledge is essential for its potential application in drug development and other scientific disciplines.

References

- 1. Phenol, 2,6-dimethyl-4-nitro- [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. Phenol, 2,6-dimethyl-4-nitro- [webbook.nist.gov]

- 4. 2,6-dimethyl-4-nitrophenol [stenutz.eu]

- 5. 2,6-DIMETHYL-4-NITROPHENOL | 2423-71-4 [chemicalbook.com]

- 6. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 7. ukessays.com [ukessays.com]

- 8. researchgate.net [researchgate.net]

- 9. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]

- 10. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sid.ir [sid.ir]

- 12. benchchem.com [benchchem.com]

- 13. longdom.org [longdom.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of 3,6-Dimethyl-2-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,6-Dimethyl-2-nitrophenol in organic solvents. Due to the limited availability of specific quantitative data in public literature, this guide establishes expected solubility trends based on the physicochemical properties of the molecule and the known behavior of structurally similar compounds. Furthermore, it presents a detailed, standardized experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₈H₉NO₃.[1] It is primarily utilized as an intermediate in the synthesis of various organic molecules, particularly in the development of agricultural chemicals such as herbicides and insecticides.[2] Its molecular structure, featuring a polar hydroxyl group and a nitro group, alongside non-polar methyl groups and an aromatic ring, dictates its solubility characteristics in different solvent environments.

Expected Solubility Profile

The presence of the hydroxyl (-OH) and nitro (-NO₂) groups allows for hydrogen bonding and dipole-dipole interactions, suggesting good solubility in polar organic solvents. Conversely, the benzene ring and the two methyl (-CH₃) groups impart a lipophilic character, which may allow for some solubility in less polar organic solvents.

Nitrophenols, as a class of compounds, are generally soluble in polar organic solvents like alcohols, ethers, and ketones.[3][4] For instance, p-nitrophenol is known to be soluble in ethanol, methanol, chloroform, and ethyl acetate.[5][6] Similarly, a structurally related compound, 4-Bromo-2,3-dimethyl-6-nitrophenol, is anticipated to be soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., Dimethyl Sulfoxide - DMSO).[3]

Based on these comparisons, this compound is expected to exhibit good solubility in a range of common organic solvents. A summary of the anticipated solubility is presented in Table 1.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl and nitro groups of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | High | Can engage in dipole-dipole interactions with the polar functional groups. |

| Moderately Polar | Dichloromethane (DCM) | Moderate | The organic backbone of the molecule allows for some interaction with moderately polar solvents. |

| Non-polar | Hexane, Toluene | Low to Moderate | The lipophilic character of the aromatic ring and methyl groups may allow for some limited solubility. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise quantitative solubility data, a standardized experimental methodology is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid solvent.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature incubator or water bath with shaker

-

Centrifuge

-

Volumetric flasks

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Experimental Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The amount of solid should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature. Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium between the solid and liquid phases is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Record the exact weight of the transferred solution. Dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation of Solubility: The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

3.3. Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Potential Signaling Pathways and Applications

Currently, there is no documented evidence of this compound being directly involved in specific biological signaling pathways. Its primary role is as a chemical intermediate. However, understanding its solubility is crucial for its use in the synthesis of biologically active molecules. For drug development professionals, the solubility of such an intermediate in various organic solvents is a critical parameter for reaction kinetics, purification processes (such as crystallization), and formulation of the final active pharmaceutical ingredient.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively published, its molecular structure suggests good solubility in polar organic solvents. For researchers and professionals requiring precise solubility values, the provided isothermal shake-flask method offers a robust and reliable experimental protocol. The generation of such data is essential for optimizing synthetic routes and purification strategies in both academic and industrial research settings.

References

Navigating the Spectral Landscape of Dimethyl-2-Nitrophenols: A Technical Guide

for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectral characterization of 3,6-Dimethyl-2-nitrophenol. Despite a comprehensive search, a complete set of experimental nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this specific isomer is not publicly available. This document, therefore, serves as a valuable resource by providing a comparative analysis of closely related isomers, offering general experimental protocols for the spectral analysis of nitrophenols, and presenting a logical workflow for the synthesis and characterization of such compounds. This information is intended to guide researchers in their own investigations of this compound and similar molecules.

Comparative Spectral Data of Dimethyl-nitrophenol Isomers

To provide a frame of reference for the spectral properties of this compound, this section summarizes the available data for several of its isomers. The following tables present ¹H NMR, ¹³C NMR, IR, and MS data for 3,5-Dimethyl-4-nitrophenol, 2,6-Dimethyl-4-nitrophenol, and 3-Methyl-2-nitrophenol.

Table 1: ¹H NMR Spectral Data of Dimethyl-nitrophenol Isomers

| Compound | Solvent | Chemical Shift (δ) ppm |

| 3,5-Dimethyl-4-nitrophenol | - | Data not available in search results |

| 2,6-Dimethyl-4-nitrophenol | - | Data not available in search results |

| 3-Methyl-2-nitrophenol | CDCl₃ | 10.1 (s, 1H, OH), 7.28 (d, 1H), 6.90 (t, 1H), 6.72 (d, 1H), 2.49 (s, 3H, CH₃)[1] |

Table 2: ¹³C NMR Spectral Data of Dimethyl-nitrophenol Isomers

| Compound | Solvent | Chemical Shift (δ) ppm |

| 3,5-Dimethyl-4-nitrophenol | - | Data not available in search results |

| 2,3-Dimethyl-4-nitrophenol | - | Data not available in search results |

| 3-Methyl-2-nitrophenol | - | Data not available in search results |

Table 3: IR Spectral Data of Dimethyl-nitrophenol Isomers

| Compound | Technique | Key Absorptions (cm⁻¹) |

| 3,5-Dimethyl-4-nitrophenol | KBr Wafer | Specific values not available in search results[2] |

| 2,6-Dimethyl-4-nitrophenol | ATR-IR | Specific values not available in search results |

| 3-Methyl-2-nitrophenol | Gas Phase | Specific values not available in search results[3] |

Table 4: Mass Spectrometry Data of Dimethyl-nitrophenol Isomers

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |

| 2,6-Dimethyl-4-nitrophenol | Electron Ionization | 167[4] | Data not available in search results |

| 3-Methyl-2-nitrophenol | Electron Ionization | 153[5] | Data not available in search results |

| 3-Methyl-2-nitrophenol-TBDMS derivative | - | 267 | M-103 (loss of NO₂ from [M-C(CH₃)₃]⁺)[6] |

General Experimental Protocols for Spectral Analysis

While specific protocols for this compound are unavailable, the following methodologies are standard for the characterization of related organic compounds and can be adapted accordingly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition for ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. A spectral width of 0-220 ppm is standard.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro group) stretching and bending vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides extensive fragmentation patterns. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for less volatile or thermally labile compounds.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Determine the molecular weight of the compound from the molecular ion peak. Analyze the fragmentation pattern to gain structural information.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a compound like this compound. This provides a logical framework for researchers undertaking such a project.

Caption: General workflow for the synthesis and characterization of a chemical compound.

Conclusion

While direct experimental spectral data for this compound remains elusive in the public domain, this guide provides a foundational framework for its investigation. By presenting comparative data from its isomers, detailing standard analytical protocols, and outlining a logical research workflow, we equip researchers, scientists, and drug development professionals with the necessary tools to approach the synthesis and characterization of this and other novel chemical entities. The provided information underscores the importance of systematic characterization in chemical research and offers a roadmap for obtaining the critical data required for molecular structure elucidation and further development.

References

- 1. 3-Methyl-2-nitrophenol(4920-77-8) 13C NMR [m.chemicalbook.com]

- 2. 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-2-nitrophenol [webbook.nist.gov]

- 4. Phenol, 2,6-dimethyl-4-nitro- [webbook.nist.gov]

- 5. 3-Methyl-2-nitrophenol [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3,6-Dimethyl-2-nitrophenol from 2,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,6-dimethyl-2-nitrophenol from 2,5-dimethylphenol. The core of this guide focuses on a classic and effective method, supplemented with data on reaction parameters, product characterization, and safety protocols.

Introduction

The synthesis of this compound, a valuable chemical intermediate, from 2,5-dimethylphenol is a classic example of electrophilic aromatic substitution, specifically nitration. The regioselectivity of this reaction is of paramount importance, as the directing effects of the hydroxyl and methyl groups on the aromatic ring can lead to the formation of multiple isomers. This guide will focus on a method that favors the formation of the desired 2-nitro isomer.

Reaction Pathway and Mechanism

The nitration of 2,5-dimethylphenol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl groups are weakly activating, ortho-, para-directing groups. The position of nitration is therefore influenced by the combined directing effects of these substituents and steric hindrance. The synthesis of this compound involves the introduction of a nitro group (NO₂) ortho to the hydroxyl group.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the regioselective nitration of substituted phenols.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dimethylphenol | 122.16 | 10.0 g | 0.0819 |

| Acetic Anhydride | 102.09 | 50 mL | - |

| Nitric Acid (70%) | 63.01 | 5.8 mL | ~0.090 |

| Sodium Bicarbonate | 84.01 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.0819 mol) of 2,5-dimethylphenol in 50 mL of acetic anhydride.

-

Cooling: Cool the solution to -10 °C in an ice-salt bath.

-

Addition of Nitrating Agent: Slowly add 5.8 mL of 70% nitric acid dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not rise above -5 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at -10 °C for 2 hours.

-

Quenching: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of water with vigorous stirring.

-

Neutralization: Carefully add solid sodium bicarbonate in small portions until the effervescence ceases and the pH of the solution is neutral (pH ~7).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

Quantitative Data

| Parameter | Value |

| Reactant Ratios | |

| 2,5-Dimethylphenol | 1.0 eq |

| Nitric Acid | ~1.1 eq |

| Reaction Conditions | |

| Temperature | -10 °C to -5 °C |

| Reaction Time | 2 hours |

| Yield | |

| Expected Yield | Variable, reported up to 66% for the 6-nitro isomer after rearrangement of an intermediate. |

Characterization of this compound

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol [1] |

| Appearance | Yellow crystalline solid |

| Melting Point | 66-72 °C (for the related 2,4-dimethyl-6-nitrophenol isomer)[2] |

| ¹H NMR (CDCl₃, δ) | Expected signals for aromatic protons and two methyl groups. |

| ¹³C NMR (CDCl₃, δ) | Expected signals for aromatic carbons, methyl carbons, and carbons bearing the hydroxyl and nitro groups. |

| IR (KBr, cm⁻¹) | Expected characteristic peaks for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O stretching vibrations. |

| Mass Spectrum (m/z) | Expected molecular ion peak and fragmentation pattern consistent with the structure. |

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification.

Safety Precautions

-

Nitric acid is a strong oxidizing agent and is corrosive. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

The nitration of phenols is a highly exothermic reaction. Strict temperature control is crucial to prevent runaway reactions and the formation of potentially explosive polynitrated byproducts.

-

Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood and wear appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

Always add acid to the reaction mixture slowly and in a controlled manner.

-

Neutralization with sodium bicarbonate will produce carbon dioxide gas. Perform this step slowly and with good ventilation to avoid pressure buildup.

References

Potential Agrochemical Applications of 3,6-Dimethyl-2-nitrophenol: A Technical Guide

Disclaimer: This technical guide explores the potential applications of 3,6-Dimethyl-2-nitrophenol in the agrochemical sector based on the known properties and activities of structurally related nitrophenol derivatives. Direct experimental data on the agrochemical efficacy and mechanisms of this compound is limited in publicly available scientific literature. Therefore, the information presented herein is largely predictive and intended to guide future research and development.

Executive Summary

This compound is a substituted nitrophenol that, based on the well-established bioactivity of analogous compounds, holds potential for development as an active ingredient or a key intermediate in the synthesis of novel agrochemicals. Nitrophenol derivatives have a long history of use in agriculture, exhibiting herbicidal, fungicidal, and insecticidal properties. The specific substitution pattern of this compound—with two methyl groups and a nitro group on the phenol ring—is expected to modulate its physicochemical properties and biological activity. This guide provides a comprehensive overview of its potential applications, hypothesized mechanisms of action, and relevant experimental protocols to facilitate further investigation.

Physicochemical Properties and Synthesis

The physicochemical properties of this compound are crucial for its formulation and environmental fate. While specific experimental data for this isomer is scarce, predictions can be made based on related compounds.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Formula | C₈H₉NO₃ | - |

| Molecular Weight | 167.16 g/mol | - |

| Appearance | Likely a yellow crystalline solid | Nitrophenols are typically yellow solids. |

| Melting Point | Expected to be in the range of other dimethyl-nitrophenol isomers | For example, 2,5-dimethyl-4-nitrophenol has a melting point of 134-136°C[1]. |

| Solubility | Moderately soluble in water, soluble in organic solvents | The phenol group imparts some water solubility, while the methyl and nitro groups increase lipophilicity. |

| pKa | Estimated to be acidic | The nitro group is electron-withdrawing, increasing the acidity of the phenolic proton. The pKa of 3,5-dimethyl-4-nitrophenol is 8.25, which is more acidic than phenol (pKa = 10)[2]. |

Potential Synthesis Route

A plausible synthetic route for this compound would involve the nitration of 2,5-dimethylphenol. A general protocol for the nitration of phenols can be adapted for this synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,5-Dimethylphenol

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Glacial acetic acid

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 2,5-dimethylphenol in glacial acetic acid.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring at 0-5°C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Potential Agrochemical Applications and Mechanisms of Action

Based on the activities of related nitrophenols, this compound could be explored for the following applications:

Herbicidal Activity

Nitrophenols, particularly dinitrophenols, are known to possess herbicidal properties. The herbicidal activity of this class of compounds is often linked to their ability to disrupt energy metabolism in plants.

Hypothesized Mechanism of Action: The primary mode of action for many nitrophenol herbicides is the uncoupling of oxidative phosphorylation[3]. In this process, the compound disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a rapid depletion of cellular energy, causing metabolic disruption and eventual plant death. Another potential mechanism is the inhibition of photosynthetic electron transport[4].

Caption: Hypothesized herbicidal mechanism of this compound as an uncoupler of oxidative phosphorylation.

Experimental Protocol: Primary Herbicidal Screening

Materials:

-

Seeds of target weed species (e.g., Brassica napus) and a crop species (e.g., Triticum aestivum)

-

This compound stock solution in acetone

-

Petri dishes with filter paper

-

Growth chamber with controlled light and temperature

-

Commercial herbicide standard

Procedure:

-

Prepare a series of dilutions of this compound in water containing a small amount of surfactant.

-

Place filter papers in Petri dishes and moisten them with the test solutions or a control solution (water + surfactant).

-

Place a set number of seeds (e.g., 20) of each plant species in the Petri dishes.

-

Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 7-14 days.

-

Assess germination rate, root length, and shoot length for each treatment.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) for each parameter.

-

Compare the results with the commercial herbicide standard.

Fungicidal Activity

Dinitrophenols have been historically used as fungicides[5]. Their broad-spectrum activity against various fungal pathogens makes them a subject of interest.

Hypothesized Mechanism of Action: Similar to their herbicidal action, the fungicidal activity of nitrophenols is often attributed to the uncoupling of oxidative phosphorylation in fungal mitochondria, leading to ATP depletion and inhibition of fungal growth[3]. Additionally, they may interfere with other cellular processes, such as membrane integrity and enzyme function.

Caption: Postulated fungicidal mechanism of this compound via disruption of fungal energy metabolism.

Experimental Protocol: In Vitro Antifungal Assay

Materials:

-

Pure cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

-

Potato Dextrose Agar (PDA)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Sterile Petri dishes

-

Commercial fungicide standard

Procedure:

-

Prepare PDA medium and autoclave.

-

While the medium is still molten, add different concentrations of this compound to create a concentration gradient in the agar plates.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a mycelial plug from a fresh culture of the test fungus.

-

Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for 5-7 days.

-

Measure the radial growth of the fungal colony in each plate.

-

Calculate the percentage of growth inhibition for each concentration compared to the control (PDA with solvent only).

-

Determine the EC₅₀ (effective concentration to inhibit 50% of growth).

Insecticidal Activity

Certain nitrophenol derivatives, particularly nitrophenyl ethers, are used as insecticides[6]. 4-Nitrophenol is a key intermediate in the synthesis of insecticides like Triflumuron and Hexaflumuron[6]. While this compound itself may not be a potent insecticide, it could serve as a valuable precursor.

Hypothesized Mechanism of Action (as an intermediate): this compound can be used as a building block to synthesize more complex insecticidal molecules. For instance, the phenolic hydroxyl group can be derivatized to form ethers or esters, which are common motifs in insecticides. The nitro and methyl groups would influence the binding of the final molecule to its target site in the insect, which could be a receptor or an enzyme.

Caption: Workflow illustrating the potential role of this compound as an intermediate in insecticide synthesis.

Quantitative Data from Analogous Compounds

While no specific quantitative data for this compound is available, the following table summarizes data for related compounds to provide a reference for potential efficacy.

| Compound | Application | Organism | Efficacy Metric | Value |

| 2,4-Dinitrophenol | Herbicide | Various weeds | - | Historically used, but withdrawn due to toxicity. |

| Dinoseb | Herbicide | Broadleaf weeds | - | Highly effective but banned due to toxicity. |

| 4-Nitrophenol | Insecticide Intermediate | - | - | Precursor for Triflumuron and Hexaflumuron[6]. |

| 2-Amino-4-nitrophenol derivatives | Fungicide | Rhizoctonia solani | Growth Inhibition | Increased activity upon derivatization. |

Environmental Fate and Toxicology

The environmental persistence, degradation, and toxicity of this compound are critical considerations for its development as an agrochemical.

Biodegradation: Nitrophenols are generally biodegradable in soil and water, although the rate can be influenced by environmental conditions and the specific substitution pattern[7]. The presence of methyl groups may affect the rate of microbial degradation.

Toxicity: Nitrophenols exhibit toxicity to a range of organisms, including humans[8]. Acute exposure can lead to symptoms such as nausea, dizziness, and headaches. Chronic exposure has been associated with more severe health effects[8]. A thorough toxicological evaluation would be essential before any commercial application.

Conclusion and Future Directions

This compound presents a promising, yet underexplored, scaffold for the development of new agrochemicals. Based on the established activities of related nitrophenols, it has the potential to be developed as a herbicide or fungicide, or to serve as a key intermediate in the synthesis of novel pesticides.

Future research should focus on:

-

Synthesis and Characterization: Developing an efficient and scalable synthesis for this compound and fully characterizing its physicochemical properties.

-

Biological Screening: Conducting comprehensive screening for its herbicidal, fungicidal, and insecticidal activities against a broad range of pests and pathogens.

-

Mechanism of Action Studies: Investigating its precise mode of action at the molecular level to understand its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of derivatives to optimize its biological activity and selectivity.

-

Toxicology and Environmental Fate: Performing detailed studies to assess its safety profile for non-target organisms and its behavior in the environment.

By systematically addressing these research areas, the full potential of this compound in modern agriculture can be elucidated.

References

- 1. 2,5-dimethyl-4-nitrophenol | CAS#:3139-05-7 | Chemsrc [chemsrc.com]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

3,6-Dimethyl-2-nitrophenol: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,6-Dimethyl-2-nitrophenol, a substituted nitrophenol derivative, holds potential as a versatile building block in the intricate field of organic synthesis. Its unique arrangement of a hydroxyl, a nitro, and two methyl groups on an aromatic ring provides a reactive scaffold for the construction of a variety of more complex molecules. While its primary documented use lies as an intermediate in the synthesis of agricultural chemicals, its functional group array opens avenues for its application in the development of novel bioactive compounds and functional materials.[1] This guide aims to provide a comprehensive overview of the synthetic utility of this compound, focusing on its potential reactions, supported by theoretical and analogous experimental data, and to propose its application in the synthesis of valuable molecular frameworks.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| CAS Number | 71608-10-1 | [2] |

| Appearance | Not explicitly stated, likely a crystalline solid | |

| Purity | ≥97% (Commercially available) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups. The methyl protons would appear as singlets in the aliphatic region. The phenolic proton would likely be a broad singlet.

-

¹³C NMR: The spectrum would show eight distinct carbon signals corresponding to the aromatic and methyl carbons. The carbon bearing the nitro group would be shifted downfield, while the carbon attached to the hydroxyl group would be shifted upfield.

Infrared (IR) Spectroscopy (Predicted):

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.

-

Strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group, typically observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-H stretching vibrations for the aromatic and methyl groups.

-

C=C stretching vibrations for the aromatic ring.

Mass Spectrometry (Predicted):

-

The molecular ion peak (M⁺) would be observed at m/z = 167.16.

-

Fragmentation patterns would likely involve the loss of the nitro group (NO₂), a methyl group (CH₃), or other characteristic fragments.

Synthetic Utility and Potential Applications

The strategic placement of functional groups on the this compound scaffold allows for a range of chemical transformations, making it a potentially valuable precursor for various target molecules. The primary reactive sites are the nitro group, the phenolic hydroxyl group, and the aromatic ring itself.

Reduction of the Nitro Group: Gateway to Amino Derivatives

One of the most fundamental transformations of nitrophenols is the reduction of the nitro group to an amino group. This reaction is a cornerstone of aromatic chemistry, providing access to anilines which are key precursors for a vast array of pharmaceuticals, dyes, and polymers.

Generic Reaction Scheme:

Figure 1: General workflow for the reduction of this compound.

Experimental Protocol (Analogous): A general procedure for the reduction of a nitrophenol to an aminophenol is as follows:

-

Dissolve the nitrophenol in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

-

Add a catalyst, such as palladium on carbon (Pd/C), or a reducing agent like tin (Sn) in the presence of hydrochloric acid (HCl).

-

For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst (if used).

-

Neutralize the solution (if an acid was used) and extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the product by recrystallization or column chromatography.

Quantitative Data (Expected): Based on similar reductions of nitrophenols, this reaction is expected to proceed with high yields, often exceeding 90%.

The resulting 3,6-Dimethyl-2-aminophenol is a valuable intermediate for the synthesis of heterocyclic compounds.

Synthesis of Heterocyclic Scaffolds

The amino- and hydroxyl- functionalities in close proximity on the aromatic ring of the reduced product of this compound make it an ideal precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities. The reaction of an ortho-aminophenol with a carboxylic acid or its derivative is a common method for their synthesis.

Proposed Synthetic Pathway:

Figure 2: Proposed synthesis of substituted benzoxazoles.

Carbazoles are another important class of nitrogen-containing heterocycles with significant applications in materials science and medicinal chemistry. A well-established method for carbazole synthesis is the Cadogan reaction, which involves the reductive cyclization of 2-nitrobiphenyls.[3][4] By first coupling this compound with a suitable aryl partner, a 2-nitrobiphenyl precursor can be generated, which can then undergo reductive cyclization.

Proposed Synthetic Pathway:

Figure 3: Proposed synthesis of substituted carbazoles.

Experimental Protocol (Analogous for Reductive Cyclization): A general procedure for the triphenylphosphine-mediated reductive cyclization of a 2-nitrobiphenyl is as follows:[5]

-

A mixture of the 2-nitrobiphenyl derivative and triphenylphosphine (typically 1.5-2.5 equivalents) is dissolved in a high-boiling solvent such as 1,2-dichlorobenzene.

-

The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen).

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired carbazole.[5]

Quantitative Data (Expected): Yields for the Cadogan reaction can vary depending on the substrate but are often in the moderate to good range.

Benzofurans are another class of heterocyclic compounds with diverse biological activities. While several methods exist for their synthesis, a potential route starting from this compound could involve the initial etherification of the phenolic hydroxyl group followed by reductive cyclization.

Proposed Synthetic Pathway:

Figure 4: Proposed synthesis of substituted benzofurans.

Conclusion

This compound, while primarily utilized in the agrochemical industry, presents a promising platform for the synthesis of a variety of more complex and potentially bioactive molecules. The presence of the nitro, hydroxyl, and methyl groups allows for a range of chemical transformations, including reduction of the nitro group to an amine, which serves as a key step for the construction of important heterocyclic scaffolds such as benzoxazoles and carbazoles. Further exploration of the reactivity of this building block is warranted and could lead to the development of novel synthetic methodologies and the discovery of new chemical entities with valuable applications in medicinal chemistry and materials science. The detailed protocols and synthetic pathways outlined in this guide, based on established chemical principles and analogous reactions, provide a solid foundation for researchers to unlock the full potential of this compound as a versatile tool in organic synthesis.

References

understanding the pKa and acidity of 3,6-Dimethyl-2-nitrophenol

An In-Depth Technical Guide to the pKa and Acidity of 3,6-Dimethyl-2-nitrophenol

For researchers, scientists, and drug development professionals, a comprehensive understanding of the acidity and pKa of chemical entities is paramount for predicting their behavior in biological systems. This guide provides a detailed analysis of the physicochemical properties of this compound, focusing on the structural factors that govern its acidity.

Introduction to Phenolic Acidity

The acidity of phenols, quantified by the pKa value, is a critical parameter in drug design and development, influencing factors such as solubility, membrane permeability, and receptor binding. The pKa is the pH at which the phenolic hydroxyl group is 50% ionized. The position and nature of substituents on the benzene ring profoundly impact the acidity of the phenolic proton. Electron-withdrawing groups generally increase acidity (decrease pKa) by stabilizing the resulting phenoxide anion, while electron-donating groups have the opposite effect.[1][2][3]

Acidity of this compound: A Structural Analysis

The acidity of this compound is modulated by the interplay of electronic and steric effects of its substituents: the nitro group and two methyl groups.

-

Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group significantly increases the acidity of the phenol.[2][4] Through a combination of a strong negative inductive effect (-I) and a powerful negative mesomeric effect (-M), it delocalizes the negative charge of the conjugate base (phenoxide ion), thereby stabilizing it. This stabilization facilitates the dissociation of the phenolic proton, leading to a lower pKa compared to phenol. The effect is most pronounced when the nitro group is at the ortho or para position.[1]

-

Methyl Groups (-CH₃): Methyl groups are electron-donating, primarily through a positive inductive effect (+I) and hyperconjugation.[2] These effects increase the electron density on the aromatic ring, which destabilizes the phenoxide anion and makes the compound less acidic (higher pKa) compared to the parent nitrophenol.

-

Steric and Hydrogen Bonding Effects:

-

Steric Hindrance: The methyl group at the 6-position, ortho to the hydroxyl group, and the nitro group at the 2-position, also ortho to the hydroxyl group, create significant steric strain. This steric crowding can force the nitro group to rotate out of the plane of the benzene ring. This "Steric Inhibition of Resonance" would diminish the nitro group's ability to delocalize the negative charge of the phenoxide ion via its mesomeric effect, thereby increasing the pKa (decreasing acidity) compared to a non-sterically hindered o-nitrophenol.[5][6]

-

Intramolecular Hydrogen Bonding: The ortho-positioning of the nitro group relative to the hydroxyl group allows for the formation of an intramolecular hydrogen bond. This interaction stabilizes the protonated form of the phenol, making it more difficult to remove the proton and thus increasing the pKa.[7][8]

-

Quantitative Data and Comparative Analysis

| Compound | pKa | Key Substituent Effects |

| Phenol | ~10.0[2][3] | Baseline acidity. |

| 2-Nitrophenol | ~7.23[7][9] | Strong acid-strengthening from -NO₂ group (inductive and resonance), partially offset by intramolecular H-bonding. |

| 4-Nitrophenol | ~7.15[10][11] | Strong acid-strengthening from -NO₂ group (inductive and resonance) without intramolecular H-bonding. |

| 2,6-Dimethylphenol | ~10.6 | Acid-weakening from two electron-donating -CH₃ groups. |

| 3,5-Dimethyl-4-nitrophenol | ~8.25[10][11] | -NO₂ group is sterically hindered by two ortho -CH₃ groups, leading to steric inhibition of resonance and reduced acidity compared to 4-nitrophenol. |

| This compound | Estimated > 7.2 | The combined acid-weakening effects of two methyl groups and potential steric inhibition of resonance of the ortho-nitro group likely result in a higher pKa than 2-nitrophenol. |

Experimental Determination of pKa

The pKa of this compound can be determined experimentally using several well-established methods. Spectrophotometric titration is a common and accurate technique.

Spectrophotometric Titration Protocol

This method relies on the principle that the protonated and deprotonated forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Materials and Equipment:

-

This compound

-

UV-Vis Spectrophotometer

-

pH meter

-

Constant temperature water bath

-

A series of buffer solutions with known pH values

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a water-acetonitrile mixture to ensure solubility).[12]

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the analyte.

-

Sample Preparation: For each pH value, add a precise aliquot of the stock solution to a volumetric flask and dilute with the corresponding buffer solution. This creates a series of solutions with the same total concentration of the phenol but at different pH values.

-

Spectrophotometric Measurement:

-

Determine the UV-Vis absorption spectra of the fully protonated form (in a highly acidic solution, e.g., pH 2) and the fully deprotonated form (in a highly basic solution, e.g., pH 11).

-

Identify the wavelength of maximum absorbance difference (λ_max_) between the two forms.

-

Measure the absorbance of each buffered solution at this λ_max_.[13]

-

-

Data Analysis:

-

Plot the measured absorbance versus pH.

-

The resulting data should fit a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance at a given pH, A_b is the absorbance of the basic form, and A_a is the absorbance of the acidic form.[13]

-

Visualizing Chemical Processes

Dissociation Equilibrium

The following diagram illustrates the dissociation of this compound in an aqueous environment.

Caption: Dissociation of this compound.

Experimental Workflow for pKa Determination

The logical flow of the spectrophotometric titration experiment is depicted below.

Caption: Workflow for Spectrophotometric pKa Determination.

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. Khan Academy [khanacademy.org]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. homework.study.com [homework.study.com]

- 11. p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,.. [askfilo.com]

- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 13. chemistry.beloit.edu [chemistry.beloit.edu]

A Methodological Framework for the Theoretical and Computational Investigation of 3,6-Dimethyl-2-nitrophenol

Introduction

3,6-Dimethyl-2-nitrophenol is a substituted nitrophenol derivative.[1] The introduction of methyl and nitro groups to the phenol ring is expected to modulate its electronic, structural, and potentially, its biological properties. Theoretical and computational chemistry, in conjunction with spectroscopic techniques, provides a powerful avenue for elucidating the molecular characteristics of such compounds. These studies are crucial for understanding molecular stability, reactivity, and potential applications, including in drug development and materials science. This guide outlines the standard computational and experimental protocols that can be employed to characterize this compound.

Molecular Structure and Properties

The initial step in the computational study of a molecule is the determination of its optimized geometric structure and fundamental molecular properties.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 71608-10-1 | ABI Chem[1] |

| Molecular Formula | C8H9NO3 | ABI Chem[1] |

| Molecular Weight | 167.162 g/mol | ABI Chem[1] |

Theoretical and Computational Methodologies

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of organic molecules.[2][3]

Computational Details

A typical computational protocol for studying nitrophenols involves geometry optimization and frequency calculations using a DFT functional, such as B3LYP or M06-2X, with a suitable basis set, for instance, 6-311++G(d,p).[2][3] These calculations are generally performed using quantum chemistry software packages like Gaussian.[3]

Key Computational Analyses

-

Geometric Parameters: Bond lengths, bond angles, and dihedral angles are calculated to define the three-dimensional structure of the molecule.

-

Vibrational Frequencies: Calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes.[3]

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and reactive sites of a molecule.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and intramolecular interactions.[4]

Workflow for Theoretical Calculations